molecular formula C61H73F3N10O9S2 B12428842 Sniper(abl)-033

Sniper(abl)-033

Cat. No.: B12428842
M. Wt: 1211.4 g/mol
InChI Key: NJCPVTOZWPVLBE-XOIMNWENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-033 involves the conjugation of two distinct ligands: one that binds to the target protein and another that interacts with an E3 ubiquitin ligase of the IAP family. These ligands are linked by a spacer of optimal length to ensure the proper spatial arrangement for effective protein degradation . The synthetic route typically includes the following steps:

  • Synthesis of the target protein ligand.
  • Synthesis of the E3 ubiquitin ligase ligand.
  • Conjugation of the two ligands via a suitable linker.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-033 primarily undergoes reactions related to its mechanism of action, which involves the ubiquitination and proteasomal degradation of the target protein. The key reactions include:

Common Reagents and Conditions

Major Products

The major product of these reactions is the degraded fragments of the target protein, which are subsequently processed and recycled by the cell .

Scientific Research Applications

Sniper(abl)-033 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Sniper(abl)-033 exerts its effects by inducing the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia. The compound recruits an E3 ubiquitin ligase of the IAP family to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein, thereby inhibiting its oncogenic activity .

Comparison with Similar Compounds

Sniper(abl)-033 can be compared with other targeted protein degraders such as proteolysis-targeting chimeras (PROTACs). While both SNIPERs and PROTACs function by inducing protein degradation, they differ in their mechanisms of recruiting E3 ubiquitin ligases. PROTACs typically recruit ligases such as cereblon and von Hippel-Lindau, whereas SNIPERs recruit IAP ligases . This distinction highlights the unique approach of this compound in targeting specific proteins for degradation.

List of Similar Compounds

Properties

Molecular Formula

C61H73F3N10O9S2

Molecular Weight

1211.4 g/mol

IUPAC Name

3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1

InChI Key

NJCPVTOZWPVLBE-XOIMNWENSA-N

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F

Origin of Product

United States

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